Eupalinilide A: Structural Elucidation, Total Synthesis, and Therapeutic Pharmacodynamics
Eupalinilide A: Structural Elucidation, Total Synthesis, and Therapeutic Pharmacodynamics
Executive Summary & Chemical Identity
Eupalinilide A is a complex sesquiterpene lactone of the guaianolide class, isolated from the medicinal plant Eupatorium lindleyanum. Unlike many cytotoxic sesquiterpenes that function primarily as alkylating agents via Michael addition, Eupalinilide A (and its chlorinated analog, Eupalinilide E) has garnered significant attention for a rare and high-value biological property: the ability to inhibit hematopoietic stem/progenitor cell (HSPC) differentiation while promoting their expansion ex vivo.
This guide details the structural architecture, isolation protocols, total synthesis strategies, and mechanistic pharmacodynamics of Eupalinilide A.
Chemical Specifications
| Property | Data |
| Chemical Class | Guaianolide Sesquiterpene Lactone |
| IUPAC Name | (Generic Core) [(3aR,4R,6aR,9R,9aS,9bS)-9-hydroxy-9-methyl-3,6-dimethylidene-2-oxo-3a,4,5,6a,9a,9b-hexahydroazuleno[4,5-b]furan-4-yl] (E)-2-methylbut-2-enoate (Tiglic acid ester) |
| Molecular Formula | |
| Molecular Weight | ~360.41 g/mol |
| Key Structural Features | 5-7-5 fused tricyclic core; |
| Solubility | Soluble in DMSO, Chloroform, Ethyl Acetate; Poorly soluble in water. |
Isolation and Purification Protocol
The isolation of Eupalinilide A requires a rigorous phytochemical workflow to separate it from structurally similar congeners (e.g., Eupalinilide B, C, and E).
Reagents & Equipment
-
Source Material: Dried aerial parts of Eupatorium lindleyanum.
-
Solvents: Methanol (MeOH), Ethyl Acetate (EtOAc), Petroleum Ether (PE), Dichloromethane (DCM).
-
Stationary Phases: Silica gel (200–300 mesh), Sephadex LH-20, ODS (Octadecylsilane) C18.
Step-by-Step Isolation Workflow
-
Extraction: Pulverize air-dried plant material (10 kg). Extract with MeOH (3 x 20 L) at room temperature for 72 hours.
-
Partitioning: Concentrate the MeOH extract under reduced pressure. Suspend the residue in
and partition sequentially with Petroleum Ether (to remove lipids) and EtOAc. Collect the EtOAc fraction (rich in sesquiterpenes). -
Primary Fractionation: Subject the EtOAc residue to a silica gel column, eluting with a gradient of Petroleum Ether/Acetone (100:1
1:1). -
Enrichment: Collect fractions containing guaianolides (monitored by TLC/UV at 254 nm).
-
Purification:
-
Pass active fractions through a Sephadex LH-20 column (eluent:
1:1) to remove chlorophyll and phenolics. -
Perform Reversed-Phase HPLC (C18 column) using an Acetonitrile/Water gradient (30%
70% ACN) to resolve Eupalinilide A from its chlorinated analog Eupalinilide E.
-
Visualization of Isolation Logic
Figure 1: Phytochemical isolation workflow designed to separate Eupalinilide A from complex sesquiterpene mixtures.
Total Synthesis Strategy
Given the scarcity of the natural source and the difficulty of separating Eupalinilide A from E, total synthesis is the preferred route for drug development. The Siegel Synthesis (and later Maity & Hajra) represents the gold standard, utilizing a strategy that constructs the 5-7-5 ring system with precise stereocontrol.
Retrosynthetic Analysis
The synthesis hinges on constructing the bicyclic hydroazulene core from a monocyclic precursor (Carvone).
-
Starting Material: (R)-(-)-Carvone (Commercially available, chiral pool).
-
Key Intermediate: A functionalized cyclopentenone capable of undergoing ring expansion or cyclization to form the seven-membered ring.
Synthetic Protocol (Core Strategy)
-
Favorskii Rearrangement:
-
(R)-Carvone is brominated and subjected to Favorskii rearrangement to contract the 6-membered ring into the 5-membered ring (cyclopentene derivative) required for the guaianolide A-ring [1].
-
-
Side Chain Installation:
-
Stereoselective addition of a vinyl lithium species to the aldehyde intermediate establishes the carbon framework for the subsequent ring closure.
-
-
Ring Closure (Formation of the 7-membered ring):
-
A Lewis acid-mediated cyclization or a Pd-catalyzed borylative cyclization is employed to fuse the second 5-membered ring (lactone) and the central 7-membered ring simultaneously or sequentially.
-
-
Late-Stage Functionalization:
-
Esterification: Attachment of the tiglic acid side chain via Yamaguchi esterification.[8]
-
Oxidation: Allylic oxidation introduces the requisite hydroxyl groups and the exocyclic methylene.
-
Note: For Eupalinilide E, a chlorination step is included.[5] For A, this is omitted or modified to retain the hydroxyl/ester functionality.
-
Synthetic Pathway Diagram
Figure 2: The strategic logic of the Siegel/Maity total synthesis, transforming Carvone into the complex tricyclic core.
Pharmacodynamics: HSPC Expansion
The most critical property of Eupalinilide A is its ability to modulate stem cell fate.[8] Unlike standard cytotoxic agents, it acts as a differentiation inhibitor .
Mechanism of Action[11]
-
Target: Eupalinilide A targets signaling pathways governing the balance between self-renewal and differentiation (likely involving Myc or inhibition of specific differentiation-driving transcription factors).
-
Effect: It decouples proliferation from differentiation. Normally, when HSPCs proliferate ex vivo, they rapidly differentiate into lineage-committed cells (losing stemness). Eupalinilide A blocks this differentiation, allowing the stem cell pool to expand [2].[8]
-
Potency: Active in the nanomolar range (approx. 600 nM for expansion effects).
-
Synergy: It shows additive effects when combined with other expansion agents like UM171 or Aryl Hydrocarbon Receptor (AhR) antagonists (e.g., SR1) [3].
Therapeutic Implications[5][7][13]
-
Cord Blood Transplantation: Overcomes the low cell dose limitation of umbilical cord blood units by expanding the number of functional HSCs prior to transplant.
-
Gene Therapy: Allows for the expansion of gene-edited HSCs (e.g., CRISPR-Cas9 modified) before re-infusion into the patient.
Signaling Interaction Map
Figure 3: Pharmacodynamic mechanism. Eupalinilide A arrests the default differentiation pathway, forcing CD34+ cells into a self-renewal cycle.
References
-
Siegel, D., et al. (2016).[8] "Synthesis of Eupalinilide E, a Promoter of Human Hematopoietic Stem and Progenitor Cell Expansion." Journal of the American Chemical Society.[8] Link
-
Maity, R., & Hajra, S. (2022).[5] "Asymmetric Total Synthesis of Eupalinilide E, a Promoter of Human HSPC Expansion." Organic Letters. Link
-
ChemFaces. (n.d.).[8] "Eupalinilide B Datasheet." (Used for structural comparison of the non-chlorinated congeners). Link
-
Stier, S., et al. (2013). "Eupalinilide E inhibits erythropoiesis and promotes the expansion of hematopoietic progenitor cells."[6][8][12] ACS Chemical Biology. Link
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